molecular formula C17H32N4O2 B2590232 1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea CAS No. 64624-51-7

1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea

Cat. No.: B2590232
CAS No.: 64624-51-7
M. Wt: 324.469
InChI Key: MAABTDUFGFANLB-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea is a synthetic organic compound with the molecular formula C17H32N4O2 and a molecular weight of 324.46 g/mol . This compound is characterized by its unique structure, which includes two cyclohexyl groups and a urea moiety. It is primarily used in scientific research and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea typically involves the reaction of cyclohexyl isocyanate with 3-(cyclohexylcarbamoylamino)propylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the urea moiety, where nucleophiles such as amines or thiols replace the existing substituents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, where its unique properties are advantageous.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea can be compared with other similar compounds, such as:

    1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]thiourea: This compound has a similar structure but contains a thiourea moiety instead of a urea moiety, leading to different chemical properties and reactivity.

    1-Cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]guanidine: This compound features a guanidine group, which imparts distinct biological activities and interactions.

The uniqueness of this compound lies in its specific combination of cyclohexyl groups and urea moiety, which confer unique chemical and biological properties.

Properties

IUPAC Name

1-cyclohexyl-3-[3-(cyclohexylcarbamoylamino)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N4O2/c22-16(20-14-8-3-1-4-9-14)18-12-7-13-19-17(23)21-15-10-5-2-6-11-15/h14-15H,1-13H2,(H2,18,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAABTDUFGFANLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCCNC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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